molecular formula C13H18N2O4 B14001973 Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Cat. No.: B14001973
M. Wt: 266.29 g/mol
InChI Key: FKWJVBYNWRZVFD-UHFFFAOYSA-N
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Description

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The BOC protecting group plays a crucial role in preventing unwanted reactions, allowing the compound to undergo selective transformations. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability and selectivity in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in the field of organic chemistry .

Biological Activity

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate, a derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.29 g/mol

The structure includes a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino methyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 50 µM.
  • S. agalactiae : MIC of 75 µM.
  • S. aureus : Notable activity with further investigation required .

Anti-inflammatory Properties

In a study focusing on the compound's anti-inflammatory effects, it was found to inhibit the production of Prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays using human blood .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes that are critical in the inflammatory pathway, particularly those involved in the synthesis of pro-inflammatory mediators.
  • Membrane Interaction : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent research article highlighted the synthesis of various pyridine derivatives, including this compound, which were tested for their antibacterial activities using agar diffusion methods. The findings indicated that this compound exhibited a significant zone of inhibition against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Activity

In another clinical study, the compound was evaluated in a model of arthritis where it showed superior efficacy compared to traditional NSAIDs like diclofenac. The pharmacokinetic profile suggested that it could be a viable candidate for further development as an anti-inflammatory agent .

Data Summary

Activity TypeTarget Organism/PathwayMeasurement MethodResult
AntimicrobialE. coliMIC Test50 µM
AntimicrobialS. agalactiaeMIC Test75 µM
Anti-inflammatoryPGE2 productionEx vivo assayIC50 = 123 nM

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-8-9-6-5-7-10(15-9)11(16)18-4/h5-7H,8H2,1-4H3,(H,14,17)

InChI Key

FKWJVBYNWRZVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)OC

Origin of Product

United States

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